molecular formula C76H89N7O22 B1193266 Paclitaxel-MVCP

Paclitaxel-MVCP

Cat. No.: B1193266
M. Wt: 1452.575
InChI Key: WKCOFIXYDRGLSO-WMBYQXBNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Paclitaxel-MVCP, also known as MC-Val-Cit-PAB-Paclitaxel, is a paclitaxel derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. this compound can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. This compound is a useful agent to make Paclitaxel-conjugate for drug delivery, nanodrug research.

Properties

Molecular Formula

C76H89N7O22

Molecular Weight

1452.575

IUPAC Name

(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-9-(((2R,3S)-3-benzamido-2-((((4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl)oxy)carbonyl)oxy)-3-phenylpropanoyl)oxy)-12-(benzoyloxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-3,4,4a,5,6,9,10,11,12,12a-decahydro-1H-7,11-methanocyclodeca[3,4]benzo[1,2-b]oxete-6,12b(2aH)-diyl diacetate

InChI

InChI=1S/C76H89N7O22/c1-42(2)59(81-55(87)29-19-12-20-37-83-56(88)34-35-57(83)89)68(93)80-51(28-21-36-78-71(77)96)67(92)79-50-32-30-46(31-33-50)40-99-72(97)103-62(60(47-22-13-9-14-23-47)82-66(91)48-24-15-10-16-25-48)70(95)102-52-39-76(98)65(104-69(94)49-26-17-11-18-27-49)63-74(8,53(86)38-54-75(63,41-100-54)105-45(5)85)64(90)61(101-44(4)84)58(43(52)3)73(76,6)7/h9-11,13-18,22-27,30-35,42,51-54,59-63,65,86,98H,12,19-21,28-29,36-41H2,1-8H3,(H,79,92)(H,80,93)(H,81,87)(H,82,91)(H3,77,78,96)/t51-,52-,53-,54+,59-,60-,61+,62+,63-,65-,74+,75-,76+/m0/s1

InChI Key

WKCOFIXYDRGLSO-WMBYQXBNSA-N

SMILES

O=C(C1=CC=CC=C1)O[C@H]([C@@]2(C[C@@H](C(C)=C([C@H]3OC(C)=O)C2(C)C)OC([C@H](OC(OCC(C=C4)=CC=C4NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN5C(C=CC5=O)=O)=O)=O)=O)=O)[C@H](C6=CC=CC=C6)NC(C7=CC=CC=C7)=O)=O)O)[C@]8([H])[C@@]9(CO[C@@]9(C[C@@H]([C@@](C3=O)8C)O)[H])OC(C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paclitaxel-MVCP;  MC-Val-Cit-PAB-Paclitaxel, Paclitaxel conjugate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Paclitaxel-MVCP
Reactant of Route 2
Paclitaxel-MVCP
Reactant of Route 3
Reactant of Route 3
Paclitaxel-MVCP
Reactant of Route 4
Reactant of Route 4
Paclitaxel-MVCP
Reactant of Route 5
Reactant of Route 5
Paclitaxel-MVCP
Reactant of Route 6
Reactant of Route 6
Paclitaxel-MVCP

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.